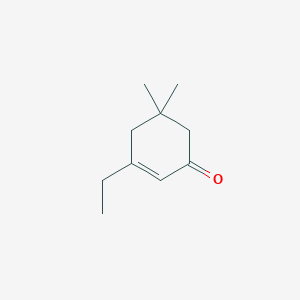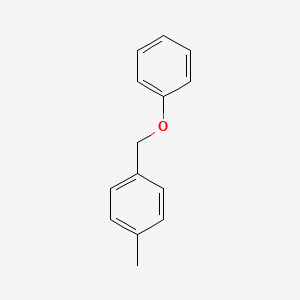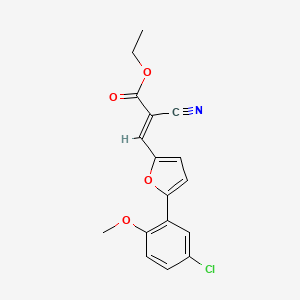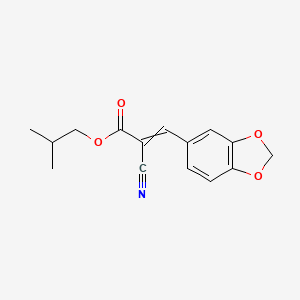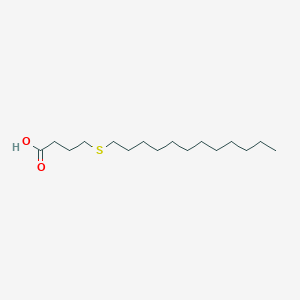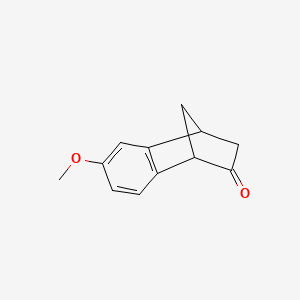
Pptlwnsvuqqtfh-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pptlwnsvuqqtfh-uhfffaoysa- is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pptlwnsvuqqtfh-uhfffaoysa- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pptlwnsvuqqtfh-uhfffaoysa- including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for compounds with unique InChIKeys typically involve specialized synthetic routes. These routes may include:
Stepwise Synthesis: Involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
Catalytic Reactions: Use of catalysts to accelerate the reaction rate and improve yield.
High-Pressure Reactions: Some compounds require high-pressure conditions to facilitate the formation of desired products.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Producing the compound in large batches to ensure consistency and quality.
Continuous Flow Synthesis: A more modern approach where reactants continuously flow through a reactor, allowing for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Compounds with unique InChIKeys can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: One functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific structure of the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, compounds with unique InChIKeys are often used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.
Biology
In biology, these compounds can be used as probes to study biological pathways or as potential drug candidates in medicinal chemistry.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential, including their ability to interact with specific molecular targets.
Industry
In industry, these compounds can be used in the production of materials, such as polymers or coatings, or as additives in various products.
Wirkmechanismus
The mechanism of action for compounds with unique InChIKeys involves their interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, a compound may inhibit an enzyme, block a receptor, or activate a signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds can be identified based on their structural features and chemical properties. Examples include:
Hydroxylamine-O-sulfonic acid: An inorganic compound formed by the sulfonation of hydroxylamine with oleum.
Uniqueness
The uniqueness of the compound with the InChIKey “Pptlwnsvuqqtfh-uhfffaoysa-” lies in its specific structure and properties, which may offer distinct advantages in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
21806-66-6 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H12O2/c1-14-8-2-3-9-10(6-8)7-4-11(9)12(13)5-7/h2-3,6-7,11H,4-5H2,1H3 |
InChI-Schlüssel |
PPTLWNSVUQQTFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3CC2CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


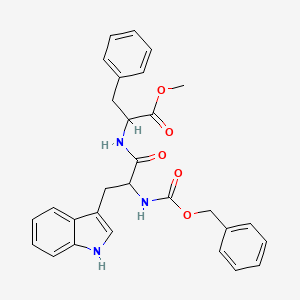
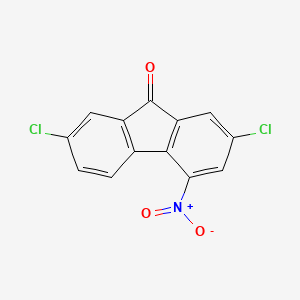
![N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide](/img/structure/B11948917.png)
